Isotopic Mass Shift vs. Non-Deuterated Impurity H
The deuterated target compound (C₂₅H₃₅D₄NO₅, MW 437.61) exhibits a +4.03 Da mass shift relative to the non‑deuterated Fingolimod EP Impurity H (C₂₅H₃₉NO₅, MW 433.58), with deuterium incorporation confirmed at the two acetyloxy‑methyl positions (InChI key deuterium locants: i18D2, i19D2) . This mass difference provides baseline‑resolved selected reaction monitoring (SRM) transitions, enabling isotope‑dilution mass spectrometry without isotopic cross‑talk between the internal standard and analyte channels. In contrast, Fingolimod‑d4 (MW 311.50) has a molecular weight that is 122.08 Da lower than Impurity H and operates in a completely different m/z window, precluding its use for analyte‑matched internal standardization .
| Evidence Dimension | Molecular weight and mass shift for MS internal standardization |
|---|---|
| Target Compound Data | 437.61 g/mol (C₂₅H₃₅D₄NO₅); deuterium at positions 18 and 19 (acetyloxy‑methyl groups) |
| Comparator Or Baseline | Non‑deuterated Impurity H: 433.58 g/mol (C₂₅H₃₉NO₅); Fingolimod‑d4: 311.50 g/mol (C₁₉H₂₉D₄NO₂) |
| Quantified Difference | ΔMW = +4.03 Da vs. non‑deuterated Impurity H; ΔMW = +126.11 Da vs. Fingolimod‑d4 |
| Conditions | Exact mass calculated from molecular formula; InChI deuterium locants verified per CymitQuimica product specification |
Why This Matters
The +4 Da shift is the minimal mass increment that avoids natural‑isotope overlap while preserving near‑identical chromatographic behaviour and ionization efficiency, which is essential for accurate isotope‑dilution LC‑MS/MS quantification of Impurity H in Fingolimod API.
